molecular formula C10H15N3O B2507336 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 1248486-82-9

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Cat. No.: B2507336
CAS No.: 1248486-82-9
M. Wt: 193.25
InChI Key: VPGMBPZNKOPVDJ-UHFFFAOYSA-N
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Description

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a pyrrolidin-2-ylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine typically involves the reaction of a pyridazine derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the pyridazine, followed by nucleophilic substitution with the pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced pyridazine derivatives .

Scientific Research Applications

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridazine ring with the pyrrolidin-2-ylmethoxy group enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMBPZNKOPVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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